molecular formula C16H17F3N4O B2974360 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1797662-45-3

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Katalognummer: B2974360
CAS-Nummer: 1797662-45-3
Molekulargewicht: 338.334
InChI-Schlüssel: KNCGRLRBQMORAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a benzamide derivative with a trifluoromethyl group attached to the benzene ring and a pyrimidine ring attached via a methylene bridge. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . Trifluoromethyl groups (CF3) are often used in medicinal chemistry due to their ability to modify the physical and chemical properties of therapeutic agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the pyrimidine ring. Trifluoromethyl groups are known to be quite reactive and can undergo various types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyrimidine ring. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

  • Ring Transformations of Heterocyclic Compounds: The research explores the reactivity of heterocyclic compounds, including pyrimidine derivatives similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide, in nucleophilic substitutions leading to the formation of triazine derivatives through ring transformations. These studies shed light on the synthesis of complex molecules from simpler heterocycles (Geerts & Plas, 1978).

Medicinal Chemistry and Drug Discovery

  • Histone Deacetylase Inhibitor Development: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an orally active histone deacetylase (HDAC) inhibitor with selective activity against specific HDAC isoforms. This work illustrates the role of pyrimidine derivatives in the development of targeted cancer therapies, highlighting the compound's efficacy in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Pharmacokinetics and Drug Metabolism

  • Metabolite Analysis of Tyrosine Kinase Inhibitors: A study on Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients identifies the main metabolites of the drug, including products of N-demethylation and amide hydrolysis. This research is crucial for understanding the metabolism and excretion pathways of drugs containing pyrimidine structures, aiding in the optimization of dosing regimens and minimizing adverse effects (Gong et al., 2010).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity, and evaluation of its potential uses in various fields, such as medicinal chemistry .

Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-10-8-14(23(2)3)22-13(21-10)9-20-15(24)11-6-4-5-7-12(11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGRLRBQMORAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.